

LC-MS analysis to confirm 6-(1-Pyrrolidinyl)nicotinaldehyde molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-(1-Pyrrolidinyl)nicotinaldehyde**

Cat. No.: **B1306163**

[Get Quote](#)

An objective analysis of **6-(1-Pyrrolidinyl)nicotinaldehyde** using Liquid Chromatography-Mass Spectrometry (LC-MS) confirms its molecular weight, providing researchers and drug development professionals with crucial data for compound verification. This guide outlines the experimental procedure and presents the expected results, comparing them with theoretical values.

Molecular Weight Confirmation

The analysis by LC-MS is designed to determine the mass-to-charge ratio (m/z) of the target molecule, which in turn confirms its molecular weight. The theoretical molecular weight of **6-(1-Pyrrolidinyl)nicotinaldehyde** ($C_{10}H_{12}N_2O$) is 176.22 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) In positive ion mode electrospray ionization (ESI), the molecule is expected to be protonated, resulting in an $[M+H]^+$ ion. Other common adducts, such as sodium ($[M+Na]^+$) and potassium ($[M+K]^+$), may also be observed.

Data Summary

The following table summarizes the theoretically calculated m/z values for the expected ions of **6-(1-Pyrrolidinyl)nicotinaldehyde** and provides a column for the inclusion of experimental results for comparison.

Ion	Theoretical m/z	Experimental m/z
[M+H] ⁺	177.2279	
[M+Na] ⁺	199.2098	
[M+K] ⁺	215.1837	

M represents the molecule **6-(1-Pyrrolidinyl)nicotinaldehyde**.

Experimental Protocol

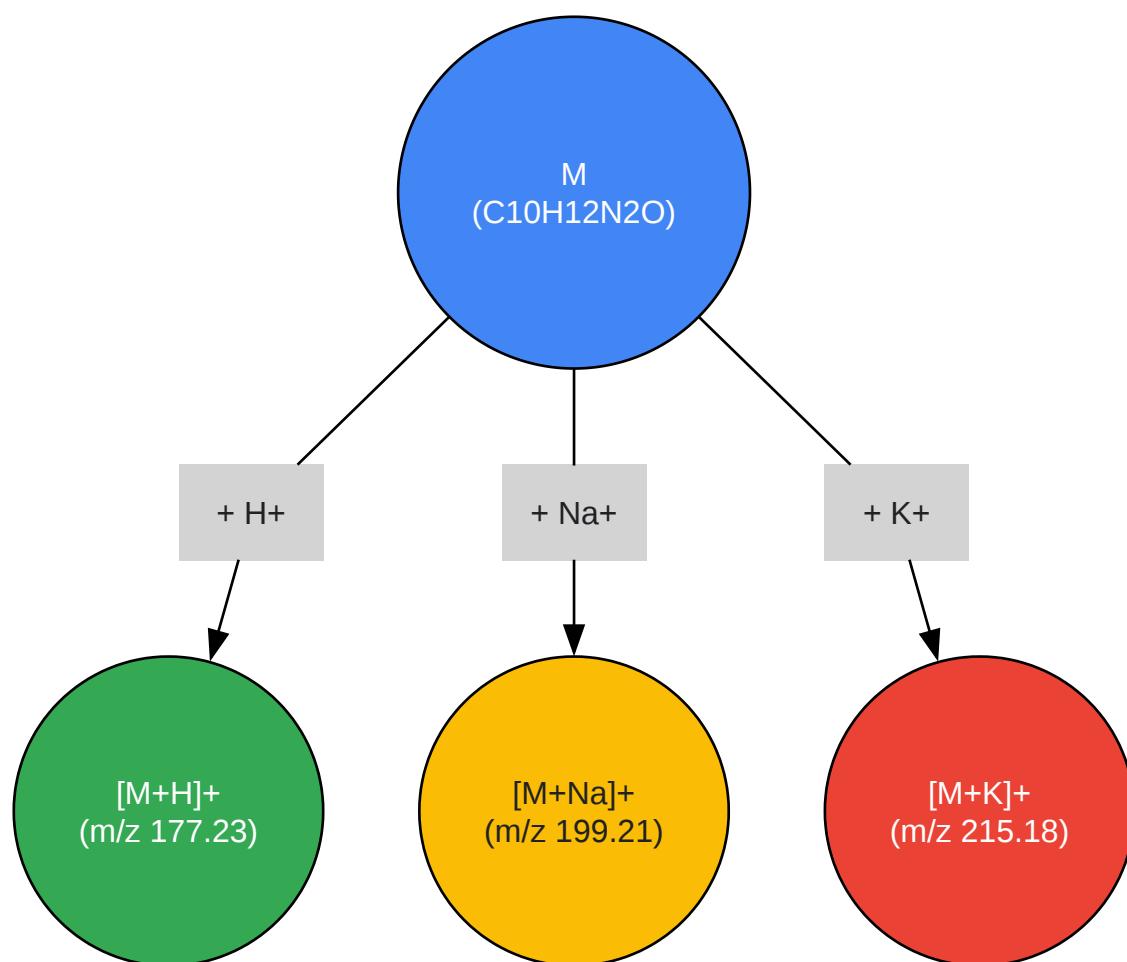
A detailed methodology for the LC-MS analysis is provided below, ensuring reproducibility for verification purposes.

1. Sample Preparation:

- Dissolve 1 mg of **6-(1-Pyrrolidinyl)nicotinaldehyde** in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
- Dilute the stock solution to a final concentration of 1 μ g/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Filter the final solution through a 0.22 μ m syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is suitable for the separation of this moderately polar compound.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B


- 5-7 min: Hold at 95% B
- 7-7.1 min: 95% to 5% B
- 7.1-10 min: Hold at 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive
- Scan Range: m/z 50-500
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/Hr
- Cone Gas Flow: 50 L/Hr

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. support.waters.com [support.waters.com]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. learning.sepscience.com [learning.sepscience.com]
- To cite this document: BenchChem. [LC-MS analysis to confirm 6-(1-Pyrrolidinyl)nicotinaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306163#lc-ms-analysis-to-confirm-6-1-pyrrolidinyl-nicotinaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

